molecular formula C10H22Cl3NO2 B12744581 N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride CAS No. 102433-84-1

N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride

Cat. No.: B12744581
CAS No.: 102433-84-1
M. Wt: 294.6 g/mol
InChI Key: VZPYHYCNBLUAGX-UHFFFAOYSA-N
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Description

2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is a chemical compound with the molecular formula C10H22Cl2NO2. It is known for its unique structure, which includes a butoxy group and two dichloroethylamine groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2’,2’‘-dichlorotriethylamine N-oxide hydrochloride typically involves the reaction of 2-butoxyethanol with 2,2’-dichlorotriethylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide. The hydrochloride salt is then obtained by treating the N-oxide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to its corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state products such as N-oxides.

    Reduction: Corresponding amines.

    Substitution: Products with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A related compound with similar but less complex structure.

    2,2’-Dichlorotriethylamine: Shares the dichloroethylamine groups but lacks the butoxy group and N-oxide functionality.

    N,N-Dimethyl-2-butoxyethylamine: Similar structure but with different substituents.

Uniqueness

2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is unique due to its combination of butoxy and dichloroethylamine groups, along with the N-oxide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.

Properties

CAS No.

102433-84-1

Molecular Formula

C10H22Cl3NO2

Molecular Weight

294.6 g/mol

IUPAC Name

2-butoxy-N,N-bis(2-chloroethyl)ethanamine oxide;hydrochloride

InChI

InChI=1S/C10H21Cl2NO2.ClH/c1-2-3-9-15-10-8-13(14,6-4-11)7-5-12;/h2-10H2,1H3;1H

InChI Key

VZPYHYCNBLUAGX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC[N+](CCCl)(CCCl)[O-].Cl

Origin of Product

United States

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